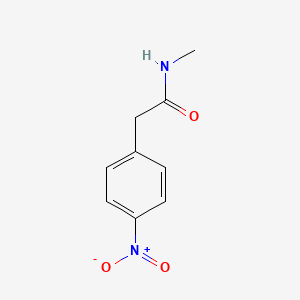

N-methyl-2-(4-nitrophenyl)acetamide

Description

BenchChem offers high-quality N-methyl-2-(4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-(4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10-9(12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTINDJIPKUJXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392045 | |

| Record name | N-methyl-2-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98245-61-5 | |

| Record name | N-methyl-2-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-methyl-2-(4-nitrophenyl)acetamide

Abstract

N-methyl-2-(4-nitrophenyl)acetamide is a valuable chemical intermediate in various synthetic applications, including pharmaceutical research and development. Its structure features a critical amide linkage, the formation of which presents a classic challenge in organic synthesis. Direct condensation of the parent carboxylic acid, 4-nitrophenylacetic acid, with methylamine is thermodynamically and kinetically unfavorable due to a competing acid-base reaction. This guide provides an in-depth exploration of the predominant and most efficient mechanism for synthesizing this target molecule: carbodiimide-mediated amide coupling. We will dissect the mechanistic rationale, explain the causality behind experimental choices, and provide a field-proven, self-validating protocol for its successful synthesis and purification. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this fundamental transformation.

The Foundational Challenge in Amide Synthesis: Overcoming the Acid-Base Barrier

The amide bond is one of the most prevalent and stable functional groups in medicinal and materials chemistry.[1] However, its formation from a carboxylic acid and an amine is not straightforward. The primary obstacle is the rapid and thermodynamically favorable acid-base reaction between the acidic proton of the carboxylic acid and the basic lone pair of the amine.[2][3] This interaction forms a non-productive ammonium carboxylate salt, which sequesters the amine nucleophile and prevents it from attacking the electrophilic carbonyl carbon.[2]

While heating this salt to temperatures exceeding 100°C can force a dehydration reaction to yield the amide, such harsh conditions are unsuitable for many substrates, particularly those with sensitive functional groups like the nitro group in our target molecule.[2][4] The modern and universally accepted solution is to activate the carboxylic acid. This strategy involves converting the hydroxyl group (-OH), a notoriously poor leaving group, into a highly reactive intermediate that is readily displaced by the amine nucleophile under mild conditions.[5][6]

The Core Mechanism: Carbodiimide-Mediated Activation and Coupling

Among the vast arsenal of available coupling reagents, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses for amide bond formation due to their efficiency and reliability.[5][7] The mechanism proceeds through a distinct two-stage process: activation followed by nucleophilic attack.

Step 1: Activation of 4-Nitrophenylacetic Acid

The synthesis is initiated by the activation of 4-nitrophenylacetic acid with a carbodiimide, typically DCC. The process begins with the protonation of one of the imine nitrogens of DCC by the carboxylic acid. The resulting carboxylate then attacks the central, highly electrophilic carbon of the protonated DCC. This forms a highly reactive O-acylisourea intermediate.[2][5]

Causality: The formation of this intermediate is the cornerstone of the entire synthesis. It effectively achieves two critical goals:

-

It neutralizes the acidic proton of the carboxylic acid, preventing the non-productive acid-base reaction with methylamine.[2]

-

It converts the hydroxyl moiety into an excellent leaving group (an N,N'-dicyclohexylurea derivative), priming the carbonyl carbon for nucleophilic attack.[2]

Step 2: Nucleophilic Acyl Substitution

Once the O-acylisourea intermediate is formed, the primary amine, methylamine, can act as a nucleophile. It attacks the now highly electrophilic carbonyl carbon of the activated ester. This addition leads to the formation of a transient tetrahedral intermediate.

Step 3: Product Formation and Byproduct Precipitation

The tetrahedral intermediate rapidly collapses. The C-O bond of the former O-acylisourea moiety cleaves, with the stable N,N'-dicyclohexylurea (DCU) acting as the leaving group. This step regenerates the carbonyl and forms the desired amide product, N-methyl-2-(4-nitrophenyl)acetamide.

A key experimental advantage of using DCC in non-polar aprotic solvents like dichloromethane (DCM) is that the DCU byproduct is almost completely insoluble.[7] It precipitates from the reaction mixture as a white solid, allowing for its simple and efficient removal by filtration during the work-up phase.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification strategy to ensure high purity of the final product.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 4-Nitrophenylacetic acid | 104-03-0 | 181.15 | 5.00 g | 1.0 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | 6.28 g | 1.1 |

| Methylamine (40% in H₂O or 2.0 M in THF) | 74-89-5 | 31.06 | ~3.0 mL | ~1.1 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | 50 mL | - |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - |

| Ethyl Acetate (for recrystallization) | 141-78-6 | - | As needed | - |

| Hexanes (for recrystallization) | 110-54-3 | - | As needed | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenylacetic acid (5.00 g, 27.6 mmol). Dissolve the solid in 100 mL of anhydrous dichloromethane (DCM).

-

Initial Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C. Causality: Cooling is crucial to manage the exothermicity of the DCC activation step and to minimize potential side reactions.

-

Carboxylic Acid Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) (6.28 g, 30.4 mmol, 1.1 eq) to the cooled solution in a single portion. Stir the mixture at 0 °C for 30 minutes. The solution should remain clear or slightly hazy.

-

Amine Addition: Slowly add methylamine solution (e.g., ~15.2 mL of 2.0 M solution in THF, 30.4 mmol, 1.1 eq) dropwise via a syringe over 10-15 minutes. Ensure the temperature does not rise above 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-18 hours. In-process check: Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-nitrophenylacetic acid starting material. A thick white precipitate (DCU) will form as the reaction proceeds.

Work-up and Purification

-

Byproduct Removal: After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the solid filter cake with a small amount of cold DCM (~20 mL) to recover any trapped product.

-

Aqueous Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

50 mL of 1 M HCl (to remove excess methylamine).

-

50 mL of saturated NaHCO₃ solution (to remove any unreacted carboxylic acid).

-

50 mL of brine (to remove residual water).

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: Purify the crude solid by recrystallization.[8] Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Conclusion

The synthesis of N-methyl-2-(4-nitrophenyl)acetamide serves as an exemplary case study for modern amide bond formation. The inherent challenge posed by the competing acid-base reaction between the carboxylic acid and amine precursors is elegantly overcome through the use of a carbodiimide coupling agent. The activation of 4-nitrophenylacetic acid into a highly reactive O-acylisourea intermediate is the pivotal mechanistic step, enabling a mild and efficient nucleophilic acyl substitution by methylamine. The presented protocol, which leverages the strategic precipitation of the urea byproduct, provides a robust and scalable pathway for obtaining this valuable chemical intermediate in high purity.

References

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link][2]

-

PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link][7]

-

Wang, P., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Retrieved from [Link][1]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link][5]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link][4]

-

Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link][3]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][6]

- Sabila, P., et al. (2020). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Omega.

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]

-

Naik, P., et al. (2004). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E. Retrieved from [Link][9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. jackwestin.com [jackwestin.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amide Synthesis [fishersci.dk]

- 6. hepatochem.com [hepatochem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-methyl-2-(4-nitrophenyl)acetamide: Structure, Synthesis, and Scientific Prospects

Preamble: Navigating the Nuances of a Niche Molecule

In the vast landscape of chemical entities, precision in nomenclature is paramount. The subject of this guide, N-methyl-2-(4-nitrophenyl)acetamide , is a compound whose technical literature is sparse, often overshadowed by its isomers. It is crucial to distinguish it from the more commonly cited N-methyl-N-(4-nitrophenyl)acetamide (CAS 121-95-9), where both the methyl and nitrophenyl groups are bonded to the amide nitrogen. In our target molecule, the 4-nitrophenyl moiety is attached to the second carbon of the acetamide backbone, a structural distinction that fundamentally alters its chemical character and potential applications. This guide aims to provide a comprehensive technical overview of N-methyl-2-(4-nitrophenyl)acetamide, synthesizing established chemical principles with predictive insights to offer a foundational resource for researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this document will focus on its logical synthesis, predicted properties based on its constituent functional groups, and a forward-looking perspective on its potential utility.

Molecular Structure and Physicochemical Properties

The unambiguous structure of N-methyl-2-(4-nitrophenyl)acetamide is foundational to understanding its reactivity and potential interactions. The molecule consists of a central acetamide group, with a methyl group on the nitrogen atom and a 4-nitrophenyl group attached to the alpha-carbon.

Chemical Structure

Caption: Molecular structure of N-methyl-2-(4-nitrophenyl)acetamide.

Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₉H₁₀N₂O₃ | Based on atom count from the structure. |

| Molecular Weight | 194.19 g/mol | Calculated from the molecular formula. |

| Appearance | White to pale yellow solid | Nitroaromatic compounds are often colored; the solid state is typical for acetamides of this size. |

| Melting Point | 140-160 °C | Higher than (4-nitrophenyl)acetic acid (150-155 °C) due to amide hydrogen bonding, but potentially lower than its isomer N-(4-nitrophenyl)acetamide (215-217 °C) due to the N-methylation disrupting some intermolecular packing. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone, DMSO, DMF). | The polar nitro and amide groups will confer some polarity, but the aromatic ring limits aqueous solubility. |

| pKa (amide proton) | ~17-18 | Typical for a secondary amide. |

Proposed Synthesis Protocol: An Amidation Approach

The most logical and efficient synthesis of N-methyl-2-(4-nitrophenyl)acetamide involves the amidation of (4-nitrophenyl)acetic acid. This can be achieved through a two-step, one-pot procedure involving the activation of the carboxylic acid followed by nucleophilic attack by methylamine.

Rationale for Synthetic Strategy

Direct amidation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures, which can be detrimental to the nitro group. A more controlled approach involves converting the carboxylic acid into a more reactive electrophile. The use of thionyl chloride (SOCl₂) to form the acyl chloride is a classic and cost-effective method. The subsequent reaction with methylamine is a highly favorable and typically high-yielding nucleophilic acyl substitution.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of N-methyl-2-(4-nitrophenyl)acetamide.

Detailed Step-by-Step Methodology

Materials:

-

(4-Nitrophenyl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM)

-

Methylamine solution (e.g., 40% in water)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add (4-nitrophenyl)acetic acid (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material, followed by a catalytic amount of DMF (1-2 drops).

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude (4-nitrophenyl)acetyl chloride is a yellow-orange solid or oil and is used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of methylamine (2.5 eq). If using an aqueous solution of methylamine, ensure vigorous stirring to facilitate the reaction at the organic-aqueous interface.

-

Add the methylamine solution dropwise to the stirred acyl chloride solution, maintaining the temperature below 10°C. A precipitate may form.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess methylamine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford N-methyl-2-(4-nitrophenyl)acetamide as a crystalline solid.

-

Predicted Spectral Characteristics

The identity and purity of the synthesized compound would be confirmed by standard spectroscopic methods. The following are the expected key features:

-

¹H NMR:

-

A singlet for the N-methyl protons (CH₃) around δ 2.8-3.0 ppm.

-

A singlet for the methylene protons (CH₂) around δ 3.7-3.9 ppm.

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group (H-3, H-5) would appear downfield around δ 8.2 ppm, while the protons meta to the nitro group (H-2, H-6) would be upfield around δ 7.5 ppm.

-

-

¹³C NMR:

-

The N-methyl carbon would appear around δ 26-28 ppm.

-

The methylene carbon would be expected around δ 43-45 ppm.

-

The carbonyl carbon would be significantly downfield, around δ 170-172 ppm.

-

Four distinct signals would be expected in the aromatic region (approx. δ 124, 130, 145, and 147 ppm), corresponding to the four unique carbon environments of the nitrophenyl group.

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretch for the amide carbonyl at approximately 1640-1660 cm⁻¹.

-

Strong asymmetric and symmetric N-O stretching bands for the nitro group, typically around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.

-

An N-H stretch will be absent, confirming N-methylation.

-

C-H stretches for the aromatic and aliphatic protons.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 194. A key fragmentation pattern would likely involve the loss of the methylamino group or cleavage at the benzylic position.

-

Potential Applications and Biological Relevance

While specific studies on N-methyl-2-(4-nitrophenyl)acetamide are scarce, its structural motifs—the nitroaromatic ring and the acetamide linkage—are present in numerous biologically active molecules.

-

Intermediate in Pharmaceutical Synthesis: This compound is a logical precursor for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes it a potentially valuable building block for creating libraries of compounds for drug discovery screening. For instance, related acetamides are precursors to kinase inhibitors and other targeted therapies.[1]

-

Probe for Biological Studies: The nitroaromatic group is a known pharmacophore and, in some contexts, a toxicophore.[2] Nitro compounds can undergo bioreduction in hypoxic environments, a property exploited in the design of hypoxia-activated prodrugs for cancer therapy. This compound could serve as a simple model to study the enzymatic reduction of nitroaromatics.

-

Antimicrobial and Antiparasitic Potential: Many nitro-containing compounds exhibit broad-spectrum antimicrobial and antiparasitic activity.[2] The mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that induce oxidative stress in target organisms. The biological activity of N-methyl-2-(4-nitrophenyl)acetamide in this context remains an open area for investigation.

Conclusion and Future Directions

N-methyl-2-(4-nitrophenyl)acetamide represents a molecule of latent potential, whose full characterization awaits further research. This guide has provided a robust framework for its synthesis and predicted its core chemical properties and spectral signatures. The true value of this compound will likely be realized in its role as a versatile chemical intermediate. The straightforward synthesis and the presence of two key functional groups—a modifiable nitro group and a stable amide linkage—make it an attractive starting point for the development of novel therapeutics and chemical probes. It is our hope that this technical guide will serve as a catalyst for such investigations, empowering researchers to explore the chemistry and biological activity of this intriguing molecule.

References

-

N-(4-Methyl-3-nitrophenyl)acetamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]

-

Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

-

N-Methyl-2-(4-nitrophenyl)acetamide. Cenmed Enterprises. Available at: [Link]

Sources

"N-methyl-2-(4-nitrophenyl)acetamide" spectroscopic data (NMR, IR, Mass Spec)

Introduction

N-methyl-2-(4-nitrophenyl)acetamide, with the chemical formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol , is a compound of interest in various chemical sectors, including as an intermediate in organic synthesis.[1] Its molecular structure, featuring a para-substituted nitrophenyl ring linked to an N-methylacetamide group via a methylene bridge, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the expected spectroscopic data for N-methyl-2-(4-nitrophenyl)acetamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings. The CAS number for this compound is 98245-61-5.[2][3]

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of N-methyl-2-(4-nitrophenyl)acetamide is crucial for the interpretation of its spectroscopic data. The key structural features include a 1,4-disubstituted aromatic ring, a nitro group (-NO₂), an amide functional group (-C(O)N-), a methylene bridge (-CH₂-), and an N-methyl group (-NCH₃). Each of these components will produce characteristic signals in their respective spectroscopic analyses.

Caption: Molecular structure of N-methyl-2-(4-nitrophenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-methyl-2-(4-nitrophenyl)acetamide, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of N-methyl-2-(4-nitrophenyl)acetamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution. Standard pulse programs are typically sufficient.

¹H NMR Spectroscopy Data

The proton NMR spectrum of N-methyl-2-(4-nitrophenyl)acetamide is expected to show distinct signals for the aromatic protons, the methylene protons, and the N-methyl protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Ha) | ~ 8.2 | Doublet | 2H |

| Aromatic Protons (Hb) | ~ 7.5 | Doublet | 2H |

| Methylene Protons (-CH₂-) | ~ 3.8 | Singlet | 2H |

| N-Methyl Protons (-NCH₃) | ~ 2.9 | Singlet | 3H |

-

Aromatic Region: The para-substitution of the phenyl ring leads to a characteristic AA'BB' system, which often appears as two distinct doublets in the downfield region of the spectrum.[1] The protons ortho to the electron-withdrawing nitro group (Ha) are expected to be deshielded and resonate at a higher chemical shift compared to the protons ortho to the acetamide group (Hb).

-

Aliphatic Region: The methylene protons, being adjacent to the electron-withdrawing carbonyl group and the aromatic ring, will appear as a singlet. The N-methyl protons will also present as a singlet.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~ 170 |

| Aromatic Carbon (C-NO₂) | ~ 147 |

| Aromatic Carbon (C-CH₂) | ~ 142 |

| Aromatic Carbons (CH) | ~ 129, 124 |

| Methylene Carbon (-CH₂-) | ~ 42 |

| N-Methyl Carbon (-NCH₃) | ~ 27 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Sample Preparation and Acquisition

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Key IR Absorption Bands

The IR spectrum of N-methyl-2-(4-nitrophenyl)acetamide will be dominated by strong absorptions from the nitro and amide groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H Stretch (Amide) | 3300 - 3500 | Stretching |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching |

| C=O Stretch (Amide) | 1630 - 1680 | Stretching |

| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric) | Stretching |

| N-O Stretch (Nitro) | 1330 - 1390 (symmetric) | Stretching |

| C-N Stretch | 1200 - 1350 | Stretching |

The nitro group exhibits two very strong and characteristic stretching vibrations: an asymmetric stretch typically around 1527 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[1] These two bands are often referred to as the "eye teeth" of nitro compounds and are a primary diagnostic tool for their identification.[1] The amide carbonyl (C=O) stretch will also be a prominent feature in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Mass Spectrum Data

-

Molecular Ion: The expected molecular weight of N-methyl-2-(4-nitrophenyl)acetamide is 194.19 g/mol . In the mass spectrum, the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 195.19.

-

Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the amide bond and the loss of the nitro group. Key fragments to look for would include the tropylium ion from the phenyl ring and fragments corresponding to the acetamide portion.

Caption: Experimental workflow for the spectroscopic analysis of N-methyl-2-(4-nitrophenyl)acetamide.

Conclusion

The comprehensive spectroscopic analysis of N-methyl-2-(4-nitrophenyl)acetamide through NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its structural confirmation and purity assessment. The expected data, characterized by specific chemical shifts in NMR, distinct vibrational bands in IR, and a definitive molecular ion peak in MS, collectively offer an unambiguous fingerprint for this compound. This technical guide serves as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development, ensuring the accurate identification and characterization of N-methyl-2-(4-nitrophenyl)acetamide.

References

-

A. B. Enterprises. N Methyl 2 (4 Nitrophenyl)acetamide. [Link]

Sources

A Technical Guide to Determining the Solubility of N-methyl-2-(4-nitrophenyl)acetamide in Common Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of N-methyl-2-(4-nitrophenyl)acetamide in common organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes robust experimental design and theoretical principles, empowering researchers to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility in a Research Context

N-methyl-2-(4-nitrophenyl)acetamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is a cornerstone for its practical application, influencing everything from synthesis and purification to formulation and biological screening. Solubility data dictates the choice of solvents for reaction media, enables effective crystallization for purification, and is a critical parameter in the development of formulations for in vitro and in vivo studies. This guide provides the foundational knowledge and practical protocols to establish a comprehensive solubility profile for this compound.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of both the solute (N-methyl-2-(4-nitrophenyl)acetamide) and the solvent is the primary determinant of solubility. Polar molecules, characterized by the presence of electronegative atoms like oxygen and nitrogen that create bond dipoles, tend to dissolve in polar solvents. Conversely, non-polar molecules are more soluble in non-polar solvents.

Molecular Structure Analysis of N-methyl-2-(4-nitrophenyl)acetamide:

-

Polar Moieties: The molecule contains several polar functional groups that will influence its solubility:

-

Amide group (-CONH-): The carbonyl oxygen and the amide nitrogen are capable of acting as hydrogen bond acceptors and donors, respectively. This is a key factor contributing to solubility in protic polar solvents.[1][2]

-

Nitro group (-NO2): The nitro group is highly polar and can participate in dipole-dipole interactions, enhancing solubility in polar aprotic solvents.

-

-

Non-Polar Moieties:

-

Phenyl ring: The aromatic ring is a non-polar, hydrophobic component that will contribute to solubility in less polar or aromatic solvents.

-

Methyl group (-CH3): This aliphatic group is non-polar.

-

Based on this structure, it is anticipated that N-methyl-2-(4-nitrophenyl)acetamide will exhibit a degree of solubility in a range of polar organic solvents. Its solubility in non-polar solvents is expected to be limited.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the equilibrium solubility of N-methyl-2-(4-nitrophenyl)acetamide. This method is a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

N-methyl-2-(4-nitrophenyl)acetamide (solid)

-

A range of analytical grade organic solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), hexane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of N-methyl-2-(4-nitrophenyl)acetamide.

Detailed Protocol

-

Preparation of Solvent Systems: Prepare a selection of common organic solvents covering a range of polarities.

-

Sample Preparation: Add an excess amount of N-methyl-2-(4-nitrophenyl)acetamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: To each vial, add a precise volume of the selected organic solvent.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer particles, centrifugation may be necessary to obtain a clear supernatant.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating any solid, it is advisable to take the sample from the upper portion of the liquid. Dilute the withdrawn supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Concentration Analysis: Determine the concentration of the dissolved N-methyl-2-(4-nitrophenyl)acetamide in the diluted supernatant using a validated analytical method such as UV-Vis spectroscopy or HPLC.

-

Solubility Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for N-methyl-2-(4-nitrophenyl)acetamide at 25 °C

| Solvent | Polarity Index | Solubility ( g/100 mL) | Classification |

| Hexane | 0.1 | < 0.1 | Insoluble |

| Toluene | 2.4 | < 0.1 | Sparingly Soluble |

| Dichloromethane | 3.1 | 0.5 - 1.0 | Slightly Soluble |

| Ethyl Acetate | 4.4 | 1.0 - 2.0 | Soluble |

| Acetone | 5.1 | > 2.0 | Freely Soluble |

| Ethanol | 5.2 | > 2.0 | Freely Soluble |

| Methanol | 6.6 | > 2.0 | Freely Soluble |

| Acetonitrile | 5.8 | 1.0 - 2.0 | Soluble |

| Dimethylformamide (DMF) | 6.4 | > 5.0 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 5.0 | Very Soluble |

| Water | 10.2 | < 0.1 | Insoluble |

Note: The solubility values in this table are hypothetical and should be determined experimentally.

The results should be interpreted in the context of the solvent's properties. For instance, high solubility in polar aprotic solvents like DMF and DMSO would be consistent with the polar nature of the nitro and amide groups. Good solubility in alcohols like ethanol and methanol would indicate the importance of hydrogen bonding interactions.[1] Limited solubility in non-polar solvents like hexane would be expected due to the compound's overall polarity.

Troubleshooting and Considerations

-

Incomplete Equilibration: If the agitation time is too short, the measured solubility may be lower than the true equilibrium solubility. It is advisable to test different equilibration times to ensure a plateau is reached.

-

Temperature Fluctuations: Solubility is temperature-dependent.[1] Maintaining a constant temperature throughout the experiment is critical for obtaining consistent results.

-

Compound Purity: The purity of N-methyl-2-(4-nitrophenyl)acetamide can affect its solubility. Ensure a well-characterized, pure sample is used.

-

Solvent Purity: The presence of impurities in the solvents can alter their properties and affect the solubility of the compound. Use high-purity, analytical grade solvents.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of N-methyl-2-(4-nitrophenyl)acetamide in common organic solvents. By combining a sound theoretical understanding of molecular interactions with a detailed and validated experimental protocol, researchers can generate the high-quality solubility data essential for advancing their research and development activities.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Solubility test for Organic Compounds. [Link]

-

Solubility of Things. Acetamide. [Link]

-

PubChem. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. [Link]

-

Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-. [Link]

-

Patsnap Synapse. What is the mechanism of Acetamide?. [Link]

-

Collegedunia. Acetamide: Production, Structure, Properties and Solubility. [Link]

-

PubChem. Acetamide, N-(4-methyl-2-nitrophenyl)-. [Link]

-

ResearchGate. Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. [Link]

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

Sources

"N-methyl-2-(4-nitrophenyl)acetamide" potential biological activity

An In-depth Technical Guide to Investigating the Potential Biological Activity of N-methyl-2-(4-nitrophenyl)acetamide

Authored by: A Senior Application Scientist

Preamble: From Molecular Structure to Biological Function

In the realm of drug discovery and chemical biology, countless novel molecules are synthesized with the potential for therapeutic application. N-methyl-2-(4-nitrophenyl)acetamide represents one such entity, a compound whose biological activities remain largely uncharted. This guide provides a comprehensive, experience-driven framework for the systematic investigation of this molecule's potential biological effects. We will eschew a rigid, templated approach in favor of a logical, hypothesis-driven exploration, mirroring the fluid nature of scientific discovery itself. Our journey will be grounded in established scientific principles, from initial in silico predictions to rigorous in vitro validation and preliminary mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals seeking a robust methodology for the characterization of novel chemical entities.

Part 1: Structural Scrutiny and Hypothesis Generation

The chemical structure of N-methyl-2-(4-nitrophenyl)acetamide offers the first clues to its potential biological roles. A careful dissection of its constituent moieties allows for the formulation of initial, testable hypotheses.

The molecule consists of a 4-nitrophenyl group linked via a methylene bridge to an N-methylacetamide functional group.

-

The 4-Nitrophenyl Group: This is a common feature in various biologically active compounds. The nitro group is a strong electron-withdrawing group, which can be a key feature for molecular recognition by certain enzymes or receptors. Furthermore, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, a process that can lead to the formation of reactive intermediates with potential cytotoxic or antimicrobial effects. This raises the possibility of N-methyl-2-(4-nitrophenyl)acetamide acting as a prodrug that is activated under specific physiological conditions, such as the hypoxic environment of tumors or in certain bacteria.

-

The N-methylacetamide Group: The acetamide moiety is a common structural feature in many pharmaceuticals. The presence of the N-methyl group can influence the compound's solubility, membrane permeability, and metabolic stability. It can also participate in hydrogen bonding interactions with biological targets.

Based on this structural analysis, we can propose several primary hypotheses for the potential biological activity of N-methyl-2-(4-nitrophenyl)acetamide:

-

Antimicrobial Activity: The presence of the nitrophenyl group is a well-known feature in some antimicrobial agents.

-

Anticancer Activity: The potential for reductive activation of the nitro group in hypoxic tumor environments suggests possible selective cytotoxicity towards cancer cells.

-

Enzyme Inhibition: The overall structure may allow it to fit into the active site of various enzymes, potentially acting as a competitive or non-competitive inhibitor.

Part 2: A Tiered Approach to Experimental Validation

The following sections outline a logical and efficient workflow for testing our primary hypotheses. This tiered approach is designed to maximize data acquisition while conserving resources, starting with broad, high-throughput methods and progressing to more focused, mechanistic studies.

Tier 1: In Silico Profiling - The Digital First Pass

Before embarking on wet-lab experiments, a comprehensive in silico analysis can provide valuable insights and help prioritize experimental efforts.

2.1.1. Protocol: ADMET Prediction

-

Objective: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of N-methyl-2-(4-nitrophenyl)acetamide.

-

Methodology:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string or generate a 3D structure of the molecule.

-

Utilize a suite of validated computational tools such as SwissADME, pkCSM, or similar platforms.

-

Input the molecular structure and run predictions for key parameters including:

-

Lipophilicity (LogP)

-

Aqueous solubility

-

Blood-brain barrier (BBB) penetration

-

CYP450 enzyme inhibition

-

Hepatotoxicity

-

Ames mutagenicity

-

-

-

Rationale: This initial screening helps to identify potential liabilities of the compound early on. For instance, a high predicted mutagenicity would necessitate careful handling and might deprioritize its development as a therapeutic.

2.1.2. Protocol: Target Prediction via Molecular Docking

-

Objective: To identify potential protein targets through computational docking simulations.

-

Methodology:

-

Prepare a 3D conformer of N-methyl-2-(4-nitrophenyl)acetamide.

-

Select a panel of protein targets based on the initial hypotheses (e.g., bacterial enzymes, key proteins in cancer signaling pathways).

-

Utilize molecular docking software such as AutoDock Vina or Schrödinger's Glide.

-

Perform docking simulations to predict the binding affinity and pose of the compound within the active or allosteric sites of the selected targets.

-

-

Rationale: Docking studies can provide a structural basis for potential interactions, guiding the selection of in vitro assays. A high predicted binding affinity for a particular enzyme, for example, would strongly support prioritizing that enzyme for experimental testing.

Tier 2: In Vitro Bioactivity Screening

With insights from the in silico analysis, we can now proceed with targeted in vitro experiments to ascertain the biological activity of N-methyl-2-(4-nitrophenyl)acetamide.

2.2.1. Foundational Experiment: Cytotoxicity Assessment

A fundamental first step is to determine the compound's general toxicity profile against a representative panel of human cell lines.

Table 1: Representative Cell Line Panel for Initial Cytotoxicity Screening

| Cell Line | Type | Rationale |

| HEK293 | Normal Human Embryonic Kidney | Represents a non-cancerous human cell line. |

| HepG2 | Human Hepatocellular Carcinoma | Assesses potential hepatotoxicity. |

| A549 | Human Lung Carcinoma | A common cancer cell line for screening. |

| MCF-7 | Human Breast Adenocarcinoma | Represents a hormone-responsive cancer type. |

-

Objective: To quantify the effect of N-methyl-2-(4-nitrophenyl)acetamide on the metabolic activity of cultured cells, as an indicator of cell viability.

-

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of N-methyl-2-(4-nitrophenyl)acetamide in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

-

Caption: Workflow for MTT-based cell viability assay.

2.2.2. Hypothesis-Driven Bioassays

Based on the initial hypotheses, a panel of specific bioassays should be conducted.

-

Objective: To determine the lowest concentration of N-methyl-2-(4-nitrophenyl)acetamide that inhibits the visible growth of a microorganism.

-

Methodology:

-

Microorganism Selection: Choose a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Broth Microdilution: In a 96-well plate, prepare a two-fold serial dilution of the compound in a suitable growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

-

Objective: To assess whether the cytotoxicity of N-methyl-2-(4-nitrophenyl)acetamide is enhanced under hypoxic conditions.

-

Methodology:

-

Cell Culture: Use a cancer cell line known to be sensitive to hypoxia-activated prodrugs (e.g., HT-29).

-

Normoxic vs. Hypoxic Conditions: Perform the MTT assay as described above, but run parallel experiments under normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions. A specialized hypoxia chamber is required.

-

Data Analysis: Compare the IC50 values obtained under normoxic and hypoxic conditions. A significantly lower IC50 in hypoxia would suggest hypoxia-selective activity.

-

Part 3: Delving Deeper - Mechanism of Action (MoA) Studies

Should any of the initial bioassays yield positive results, the next logical step is to investigate the underlying mechanism of action.

Case Study: Investigating a Hypoxia-Selective Effect

Let's assume that N-methyl-2-(4-nitrophenyl)acetamide demonstrates significant hypoxia-selective cytotoxicity. The following experiments would be crucial to elucidate its MoA.

3.1.1. Role of Nitroreductases

The primary hypothesis for hypoxia-selective activity is the reductive activation of the nitro group by nitroreductase enzymes, which are often overexpressed in hypoxic tumors.

-

Objective: To determine the expression levels of key nitroreductase enzymes (e.g., DT-diaphorase) in the cell lines used.

-

Methodology:

-

Protein Extraction: Lyse cells grown under normoxic and hypoxic conditions and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the nitroreductase of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

-

Rationale: A correlation between high nitroreductase expression and sensitivity to the compound would strongly support the proposed MoA.

Caption: Hypothetical MoA for hypoxia-activated prodrug.

3.1.2. Assessing Downstream Cellular Effects

The activation of the prodrug is expected to lead to cellular damage and ultimately, cell death.

-

Objective: To directly visualize and quantify DNA damage in cells treated with the compound.

-

Methodology:

-

Cell Treatment: Treat cells with the compound under normoxic and hypoxic conditions.

-

Cell Embedding: Embed the cells in agarose on a microscope slide.

-

Lysis and Electrophoresis: Lyse the cells and subject them to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail".

-

Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the extent of DNA damage using appropriate software.

-

Conclusion and Future Directions

This guide has provided a comprehensive, multi-tiered strategy for the initial investigation of the biological activity of N-methyl-2-(4-nitrophenyl)acetamide. By combining in silico prediction with a logical progression of in vitro assays, researchers can efficiently and effectively profile this novel compound. Positive findings from this initial screen would pave the way for more advanced studies, including structure-activity relationship (SAR) analysis to optimize the compound's potency and selectivity, and ultimately, in vivo studies in animal models to assess its therapeutic potential. The key to success lies in a flexible, hypothesis-driven approach, allowing the data to guide the subsequent steps in the exciting journey of drug discovery.

References

-

MolPort. (n.d.). N-methyl-2-(4-nitrophenyl)acetamide. MolPort. Retrieved from [Link]

- Google Patents. (n.d.). CN102993133A - Method for preparing N-substituted phenylacetamide compound. Google Patents.

-

ScienceDirect. (n.d.). N-Methyl-N-(4-nitrophenyl)acetamide. ScienceDirect. Retrieved from [Link]

-

SwissADME. (n.d.). SwissADME. Swiss Institute of Bioinformatics. Retrieved from [Link]

-

AutoDock Vina. (n.d.). AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]

A Technical Guide to the Strategic Application of the N-Methyl-N-(4-nitrophenyl)acetamide Scaffold in Modern Medicinal Chemistry

This in-depth technical guide explores the utility of the N-methyl-N-(4-nitrophenyl)acetamide chemical scaffold as a versatile precursor in the synthesis of targeted therapeutics. While not a ubiquitous starting material, its strategic application is exemplified in the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its synthesis, chemical properties, and a detailed case study of its elaboration into the multi-targeted kinase inhibitor, Nintedanib. The protocols and mechanistic insights are intended for researchers, scientists, and professionals in drug development.

Core Concepts: The N-Methyl-N-(4-nitrophenyl)acetamide Scaffold

The N-methyl-N-(4-nitrophenyl)acetamide moiety, and its immediate precursors, represent a valuable building block in medicinal chemistry for several key reasons:

-

Activated Aromatic System : The presence of a nitro group in the para position renders the phenyl ring electron-deficient. This influences the reactivity of the ring and provides a handle for further chemical transformations, most notably reduction to an aniline derivative.

-

Protected Amine Functionality : The N-methyl acetamide group serves as a protected secondary amine. This is crucial for preventing unwanted side reactions during synthetic steps targeting other parts of the molecule. The acetyl group can be removed under specific conditions if the free secondary amine is required later in the synthetic sequence.

-

Versatile Reaction Handle : The core structure can be modified at several positions, allowing for the introduction of diverse chemical functionalities to modulate the pharmacological properties of the final compound.

A closely related and pivotal intermediate is 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. The chloroacetyl group provides a reactive electrophilic site, enabling nucleophilic substitution reactions for the facile introduction of various side chains.

Synthesis of Key Intermediates

The synthesis of the N-methyl-N-(4-nitrophenyl)acetamide scaffold and its derivatives typically begins with readily available starting materials like p-nitroaniline. The following is a general synthetic route to a key intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, as described in the patent literature[1].

Synthetic Pathway Overview

Caption: Synthetic route to a key Nintedanib intermediate.

Experimental Protocol: Synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide[1]

Step A: Acyl Chlorination of p-Nitroaniline

-

Materials : p-nitroaniline, a chloroacetic agent (e.g., chloroacetyl chloride), and a suitable solvent.

-

Procedure : Dissolve p-nitroaniline in a suitable solvent. Slowly add the chloroacetic agent to the solution with stirring. The reaction is typically carried out at a controlled temperature to manage the exothermic reaction.

-

Work-up : Upon completion, the reaction mixture is processed to isolate the product, 2-chloro-N-(4-nitrophenyl)acetamide. This may involve precipitation by adding the reaction mixture to water, followed by filtration and washing.

Step B: Methylation

-

Materials : 2-chloro-N-(4-nitrophenyl)acetamide, a methylating agent (e.g., dimethyl sulfate), an alkaline catalyst (e.g., potassium carbonate), and a solvent.

-

Procedure : The product from Step A is dissolved in a suitable solvent with an alkaline catalyst. The methylating agent is then added, and the reaction is stirred until completion.

-

Work-up : The final product, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is isolated through standard procedures such as extraction and crystallization.

Case Study: Synthesis of Nintedanib

Nintedanib is a potent small molecule inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR)[]. It is used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. The synthesis of Nintedanib provides an excellent example of the strategic use of the N-methyl-N-(4-nitrophenyl)acetamide scaffold.

A crucial step in the synthesis of Nintedanib involves the reaction of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide with 1-methylpiperazine to form N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide[3][4][5].

Key Synthetic Transformation for Nintedanib

Caption: Key transformation in the synthesis of Nintedanib.

Experimental Protocol: Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide[3][4][5]

-

Materials : 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, 1-methylpiperazine, potassium carbonate, and acetone.

-

Procedure :

-

Dissolve 1-methylpiperazine (65 mmol) and potassium carbonate (100 mmol) in acetone (200 mL).

-

Slowly add 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (50 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

-

Work-up :

-

Remove the precipitate by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and extract with water.

-

Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to yield the target compound.

-

This intermediate, N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, is then carried forward through subsequent reduction of the nitro group to an aniline, followed by cyclization reactions to form the core indolinone structure of Nintedanib[4][5].

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | C9H9ClN2O3 | 228.6 | Solid |

| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | C14H20N4O3 | 292.33 | Pale Yellow to Light Yellow Solid |

Spectroscopic Data for N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide:

Conclusion

The N-methyl-N-(4-nitrophenyl)acetamide scaffold, particularly in its 2-chloroacetylated form, serves as a highly effective precursor in the multi-step synthesis of complex pharmaceutical agents. Its utility is clearly demonstrated in the synthesis of Nintedanib, where it facilitates the introduction of a key side chain necessary for the drug's biological activity. The synthetic routes are well-established, employing readily available reagents and reaction conditions that are amenable to scale-up. This makes the scaffold a valuable tool in the arsenal of medicinal chemists for the development of novel therapeutics.

References

-

N-(4-methyl-2-nitro-phenyl)ethanamide. (2024, April 10). ChemBK. Retrieved from [Link]

- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (2020). Google Patents.

-

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

-

Acetamide, N-(4-methyl-2-nitrophenyl)-. (n.d.). PubChem. Retrieved from [Link]

-

N-Methy-4-Nitroaniline (MNA) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek. Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

-

N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]

Sources

- 1. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 3. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 4. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | 1139453-98-7 [chemicalbook.com]

- 5. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide CAS#: 1139453-98-7 [m.chemicalbook.com]

An In-depth Technical Guide to N-methyl-2-(4-nitrophenyl)acetamide

This technical guide provides a comprehensive overview of N-methyl-2-(4-nitrophenyl)acetamide, a nitroaromatic compound with potential applications as a chemical intermediate in the fields of drug discovery and materials science. While detailed experimental data for this specific molecule is not extensively documented in publicly available literature, this paper will construct a thorough profile by leveraging established principles of organic chemistry and drawing parallels with closely related, well-characterized analogues. We will delve into its chemical identity, a plausible synthetic pathway, its physicochemical properties, and its prospective applications, all grounded in scientific literature.

Chemical Identity and Structure

N-methyl-2-(4-nitrophenyl)acetamide is a derivative of acetamide featuring a methyl group on the amide nitrogen and a 4-nitrophenyl substituent at the alpha-carbon. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the benzylic position.

| Identifier | Value |

| IUPAC Name | N-methyl-2-(4-nitrophenyl)acetamide |

| CAS Number | 98245-61-5 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Canonical SMILES | CN(C(=O)CC1=CC=C(C=C1)[O-])C |

| InChI Key | InChI=1S/C9H10N2O3/c1-10-9(12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3,(H,10,12) |

Proposed Synthesis Pathway

Step 1: Synthesis of 2-(4-nitrophenyl)acetyl chloride

The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophenylacetic acid and a catalytic amount of dimethylformamide (DMF).

-

Slowly add an excess of thionyl chloride to the flask at room temperature.

-

Gently heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield the crude 2-(4-nitrophenyl)acetyl chloride, which can be used in the next step without further purification.

Step 2: Amidation with Methylamine

The second step is the amidation of the synthesized acyl chloride with methylamine. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding amide.

Experimental Protocol:

-

Dissolve the crude 2-(4-nitrophenyl)acetyl chloride in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask cooled in an ice bath.

-

Slowly add a solution of methylamine (as an aqueous solution or in a suitable organic solvent) to the cooled acyl chloride solution with vigorous stirring. An excess of the amine is typically used to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure N-methyl-2-(4-nitrophenyl)acetamide.

Caption: Proposed two-step synthesis of N-methyl-2-(4-nitrophenyl)acetamide.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and application. The following table summarizes the available and predicted properties of N-methyl-2-(4-nitrophenyl)acetamide.

| Property | Value | Source |

| Boiling Point | 442.0 ± 28.0 °C | Predicted[1] |

| Density | 1.240 g/cm³ | Predicted[1] |

| Storage Temperature | 2-8 °C | Recommended[1] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred |

| Appearance | Likely a solid at room temperature. | Inferred |

Potential Applications in Research and Development

While specific applications for N-methyl-2-(4-nitrophenyl)acetamide have not been explicitly detailed in the literature, its chemical structure suggests several potential uses, primarily as a versatile intermediate in organic synthesis.

Precursor for Pharmaceutical Scaffolds

The nitro group in this compound is a key functional handle that can be readily reduced to an amine. This transformation opens up a plethora of possibilities for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential biological activity. The resulting aminophenyl derivative could serve as a precursor for the synthesis of various heterocyclic compounds, a common motif in many pharmaceuticals. The strategic role of similar nitroaromatic compounds as intermediates in the synthesis of azo dyes and pharmaceuticals has been well-documented.[2]

Intermediate in Materials Science

Nitroaromatic compounds are known to have applications in materials science, for instance, in the synthesis of polymers with specific electronic or optical properties. The reactivity of the nitro group and the potential for functionalization of the aromatic ring could be exploited to incorporate this molecule into larger polymeric structures.

Conclusion

N-methyl-2-(4-nitrophenyl)acetamide is a chemical entity with significant potential as a synthetic intermediate. Although detailed experimental information is currently limited, this guide has provided a comprehensive overview of its identity, a scientifically sound proposed synthesis, and its likely physicochemical properties and applications. The synthetic pathway presented herein is based on fundamental and widely practiced organic reactions, offering a solid starting point for its laboratory-scale preparation. Further research into the reactivity and utility of this compound is warranted and could unveil novel applications in both medicinal chemistry and materials science.

References

-

PubChem. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. Acetamide, N-(4-methyl-2-nitrophenyl)-. National Center for Biotechnology Information. [Link]

-

PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

-

PubChem. N-(4-methylphenyl)-2-(2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

- Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

-

PubChem. Acetamide, N-(4-methyl-2-nitrophenyl)-. National Center for Biotechnology Information. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Baghdad Science Journal. Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. [Link]

-

PubMed Central. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

-

Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

-

ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

Sources

An In-Depth Technical Guide to N-Arylacetamides in Research and Development: Focus on N-methyl-2-(4-nitrophenyl)acetamide and Related Compounds

Navigating the landscape of chemical intermediates in drug discovery and materials science requires a deep understanding of not just a single compound, but also its closely related structural analogs. The seemingly minor variation in a chemical name can lead to vastly different safety profiles, reactivity, and applications. This guide provides a comprehensive overview of a class of N-arylacetamides, with a primary focus on N-(4-methyl-2-nitrophenyl)acetamide. Recognizing the potential for ambiguity in nomenclature, this document also offers detailed material safety and handling information for several structurally similar and commercially significant compounds that researchers may encounter.

This guide is structured to provide not just data, but also context and practical, field-proven insights to ensure laboratory safety and experimental success.

Primary Focus: N-(4-methyl-2-nitrophenyl)acetamide

N-(4-methyl-2-nitrophenyl)acetamide is a yellow crystalline solid that serves as a versatile intermediate in the synthesis of various organic compounds.[1] Its structure, featuring a protected amine and a reactive nitro group, makes it a valuable precursor in multi-step synthetic pathways.

Chemical and Physical Properties

A summary of the key physical and chemical properties of N-(4-methyl-2-nitrophenyl)acetamide is provided below.

| Property | Value | Source |

| CAS Number | 612-45-3 | [2] |

| Molecular Formula | C9H10N2O3 | [1][2] |

| Molecular Weight | 194.19 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 96 °C | [2] |

| Boiling Point | ~330.6 °C (estimate) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | [1] |

| IUPAC Name | N-(4-methyl-2-nitrophenyl)acetamide | [2] |

| Synonyms | 4'-methyl-2'-nitroacetanilide, 2'-Nitro-p-acetotoluidide | [2] |

Hazard Identification and Safety Information

-

Potential Hazards :

Safe Handling and Storage Protocol

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes. Ensure exposed skin is minimized.

Handling Procedures:

-

Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[3]

-

Avoid generating dust during handling.

-

Keep away from heat, sparks, and open flames.[1]

-

Avoid contact with strong oxidizing agents and combustible materials.[1]

-

Wash hands thoroughly after handling.[3]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from sources of ignition and high temperatures.[1]

Emergency Procedures

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3]

-

In Case of Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Due to its potential explosive properties, it is crucial to fight the fire from a distance if possible.

Synthesis and Applications

N-(4-methyl-2-nitrophenyl)acetamide can be synthesized by the nitration of p-acetotoluidide (N-(4-methylphenyl)acetamide). This reaction typically uses a mixture of nitric acid and sulfuric acid.[1]

Experimental Protocol: Synthesis via Nitration

-

In a flask equipped with a stirrer and cooled in an ice bath, dissolve p-acetotoluidide in concentrated sulfuric acid.

-

Slowly add a cooled mixture of nitric acid and sulfuric acid to the solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain purified N-(4-methyl-2-nitrophenyl)acetamide.

Its primary applications are as an intermediate in the synthesis of dyes and pesticides.[1] The nitro group can be reduced to an amine, which can then be further modified, making this compound a key building block in organic synthesis.

Chemical Structure of N-(4-methyl-2-nitrophenyl)acetamide

Caption: Chemical structure of N-(4-methyl-2-nitrophenyl)acetamide.

Section 2: Related N-Arylacetamide Compounds

This section details the properties and safety information for several related compounds that are crucial in pharmaceutical research and development.

A. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

This compound is a key intermediate in the synthesis of the triple angiokinase inhibitor and antitumor agent, Intedanib.[4][5]

Properties:

| Property | Value | Source |

| CAS Number | 1139453-98-7 | [5][6] |

| Molecular Formula | C14H20N4O3 | [5][6] |

| Molecular Weight | 292.33 g/mol | [5][6] |

| IUPAC Name | N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | [6] |

GHS Hazard Classification: [6]

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Synthesis Workflow:

Sources

- 1. chembk.com [chembk.com]

- 2. 4'-methyl-2'-nitroacetanilide | 612-45-3 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. usbio.net [usbio.net]

- 5. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide CAS#: 1139453-98-7 [m.chemicalbook.com]

- 6. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | C14H20N4O3 | CID 23507600 - PubChem [pubchem.ncbi.nlm.nih.gov]